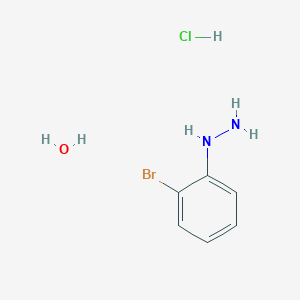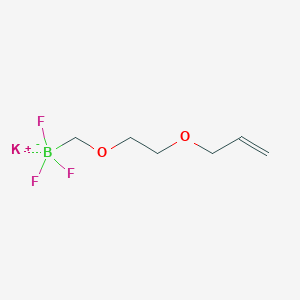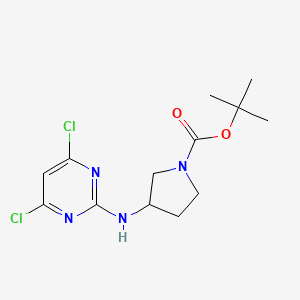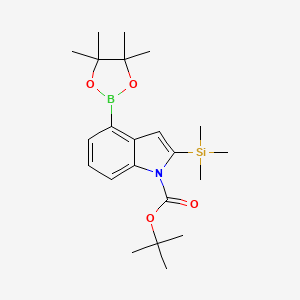
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester is a complex organic compound with the molecular formula C22H34BNO4Si. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains both boronic acid and pinacol ester functional groups, which are crucial for its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester typically involves multiple steps One common method starts with the protection of the indole nitrogen using a Boc (tert-butoxycarbonyl) groupThe boronic acid pinacol ester moiety is then introduced at the 4-position through a series of reactions involving boronic acid derivatives and pinacol .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds or substituted alkenes.
科学研究应用
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
作用机制
The mechanism of action of 1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate complex reacts with the palladium species to form the desired carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in Suzuki–Miyaura coupling.
2-Trimethylsilylindole-4-boronic Acid Pinacol Ester: Similar structure but lacks the Boc protecting group.
1-Boc-2-trimethylsilylindole-5-boronic Acid Pinacol Ester: Similar structure with the boronic acid pinacol ester group at a different position.
Uniqueness
1-Boc-2-trimethylsilylindole-4-boronic acid pinacol ester is unique due to the presence of both the Boc protecting group and the trimethylsilyl group, which provide stability and reactivity in various chemical reactions. Its structure allows for selective functionalization and coupling, making it a valuable compound in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BNO4Si/c1-20(2,3)26-19(25)24-17-13-11-12-16(15(17)14-18(24)29(8,9)10)23-27-21(4,5)22(6,7)28-23/h11-14H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIICMIJJWFBNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N(C3=CC=C2)C(=O)OC(C)(C)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BNO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
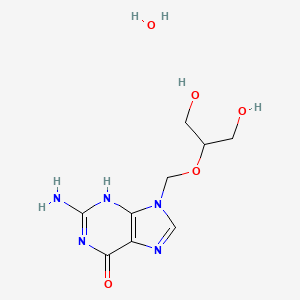
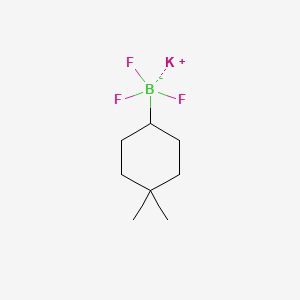
![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8003804.png)
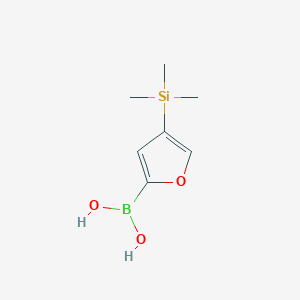
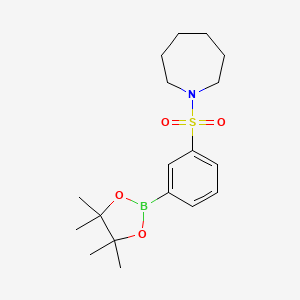
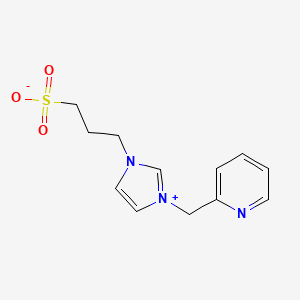

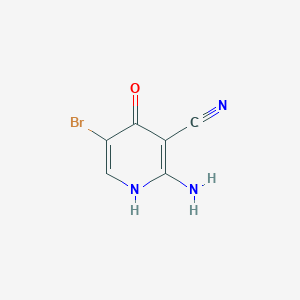
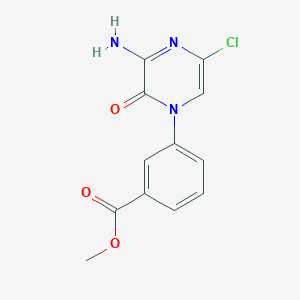
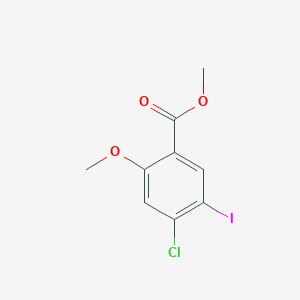
![4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate](/img/structure/B8003859.png)
